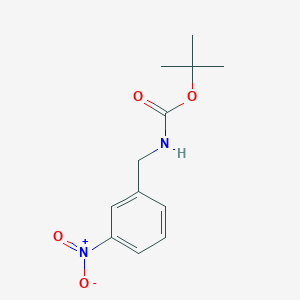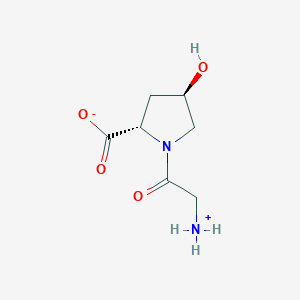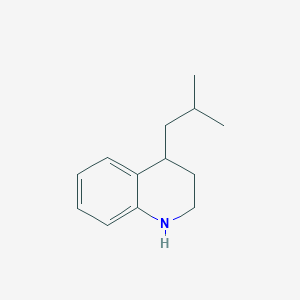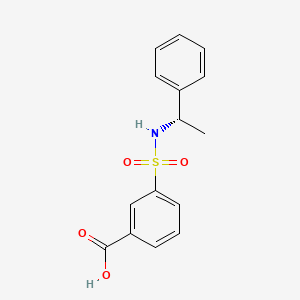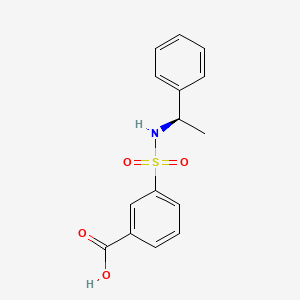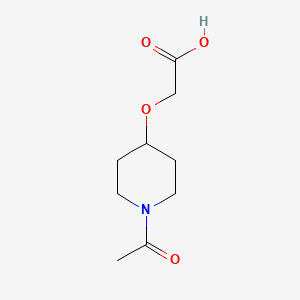![molecular formula C9H14BrN3O B7894735 [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine](/img/structure/B7894735.png)
[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine
描述
[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-dimethylaminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-dimethylaminopropanol attacks the electrophilic carbon of the 5-bromo-2-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the bromine atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the pyrimidine ring or the bromine atom. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Products may include brominated pyrimidine derivatives.
Reduction: Products may include dehalogenated pyrimidine derivatives.
Substitution: Products may include substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrimidine-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
相似化合物的比较
- 2-Bromo-5-iodopyridine
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 3-Bromoimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine exhibits unique properties due to the presence of the dimethylamine group and the pyrimidine ring. These structural features contribute to its distinct reactivity and potential biological activities .
属性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-13(2)4-3-5-14-9-11-6-8(10)7-12-9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWFVNFSZYYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Fluoro-5-methylphenoxy)methyl]piperidine](/img/structure/B7894653.png)
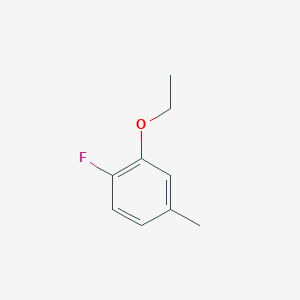
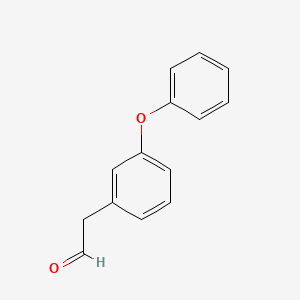
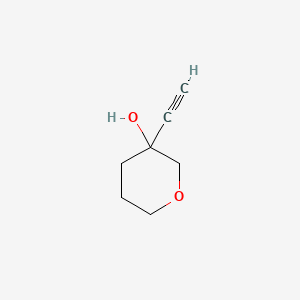
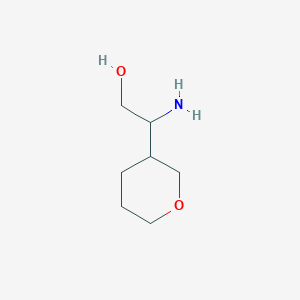
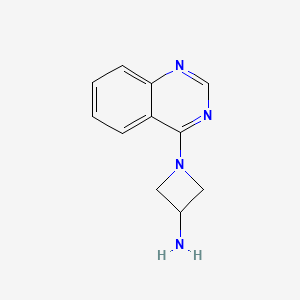
![3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B7894701.png)
![tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)
